3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride

Description

Constitutional and Stereochemical Features

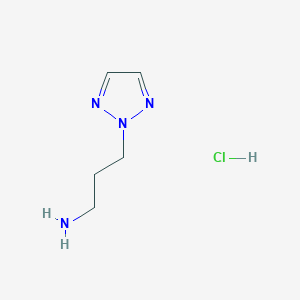

The molecular formula of 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride is C₅H₁₁ClN₄ , with a molecular weight of 162.62 g/mol . The compound consists of a 1,2,3-triazole ring substituted at the 2-position with a propan-1-amine chain, which is protonated and associated with a chloride counterion. The SMILES notation (C1=NN(N=C1)CCCN.Cl ) and InChI key (VOLDLOJOIKIPHO-UHFFFAOYSA-N ) confirm the connectivity of the triazole ring to the three-carbon aliphatic amine chain .

Stereochemical analysis reveals no chiral centers due to the planar geometry of the triazole ring and the absence of asymmetric carbons in the propane backbone. The absence of stereoisomers simplifies its conformational analysis, with rotational freedom limited to the single bonds in the propyl chain.

Crystallographic Characterization

Crystallographic data for this compound have not been explicitly reported in the literature [1–4]. However, analogous hydrochloride salts of nitrogen-containing heterocycles, such as imidazole derivatives, often adopt monoclinic or orthorhombic crystal systems with hydrogen-bonded networks between the amine group and chloride ions . For example, caesium chloride (CsCl) and sodium chloride (NaCl) structures exhibit cubic symmetry with octahedral or cubic coordination, but these are not directly applicable due to differences in molecular geometry . Further experimental studies are required to resolve its precise unit cell parameters and space group.

Spectroscopic Properties (NMR, MS, IR)

Nuclear Magnetic Resonance (NMR)

While specific NMR data for this compound are unavailable, predictions can be made based on structural analogs. The triazole proton resonances are expected near δ 7.8–8.2 ppm (¹H NMR), while the methylene protons adjacent to the amine group would appear at δ 2.6–3.1 ppm . The chloride counterion may broaden peaks due to ionic interactions.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) data predict a molecular ion peak at m/z 127.0978 ([M+H]⁺) and collision cross-section (CCS) values of 124.5 Ų for [M+H]⁺ and 132.7 Ų for [M+Na]⁺ . Key fragmentation patterns likely involve cleavage of the propylamine chain or loss of the triazole ring.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 127.0978 | 124.5 |

| [M+Na]⁺ | 149.0798 | 132.7 |

| [M-H]⁻ | 125.0833 | 123.6 |

Thermodynamic and Kinetic Parameters

Thermodynamic Properties

- Solubility : Highly soluble in polar solvents (e.g., water, methanol) due to ionic interactions with the hydrochloride group .

- Melting Point : Not experimentally determined, but analogous hydrochloride salts typically melt between 150–250°C .

- Stability : Stable at room temperature under anhydrous conditions but may hydrolyze in aqueous acidic or basic environments .

| Property | Value/Description |

|---|---|

| Solubility in water | >50 mg/mL (predicted) |

| Storage conditions | -20°C for long-term stability |

| pKa (amine) | ~9.5 (estimated) |

Kinetic Parameters

No direct kinetic data (e.g., reaction rates) are available. The compound’s reactivity is expected to mirror aliphatic amines, with potential for nucleophilic substitution at the terminal amine or coordination with metal ions via the triazole nitrogen atoms .

Properties

IUPAC Name |

3-(triazol-2-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.ClH/c6-2-1-5-9-7-3-4-8-9;/h3-4H,1-2,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLDLOJOIKIPHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=C1)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4332-69-8 | |

| Record name | 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Azide-Alkyne Cycloaddition (CuAAC) Approach

This is the most common route for synthesizing 1,2,3-triazole derivatives, including this compound.

Step 1: Synthesis of Azide Precursor

The azide precursor can be prepared from the corresponding halide or tosylate by nucleophilic substitution with sodium azide in polar aprotic solvents such as DMF or DMSO at elevated temperatures (e.g., 70°C for several hours).

Step 2: Cycloaddition with Alkyne

The azide is reacted with a terminal alkyne, such as propargylamine or its derivatives, in the presence of copper(I) iodide (CuI) and a base like triethylamine or Hunig’s base in solvents such as acetonitrile or aqueous mixtures at room temperature or slightly elevated temperatures.

Step 3: Isolation and Purification

After completion, the reaction mixture is diluted with organic solvents, washed, dried, and purified by column chromatography or recrystallization. The free amine product is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Alternative One-Pot or Microwave-Assisted Methods

Microwave irradiation has been employed to accelerate the synthesis of triazole derivatives, improving yields and reducing reaction times.

Microwave-assisted synthesis involves mixing the azide, alkyne, copper sulfate pentahydrate, and sodium ascorbate in a solvent mixture (ethanol/water), followed by microwave irradiation at 40–45°C for 1 hour.

This method provides efficient conversion to 1,2,3-triazole compounds with high purity and yield, simplifying work-up procedures.

Functionalization and Salt Formation

After the triazole ring formation, the primary amine on the propyl chain can be converted into its hydrochloride salt by treatment with HCl in solvents such as ethanol or ether.

This salt formation improves the compound’s stability, solubility, and handling properties.

Research Findings and Data Summary

| Preparation Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| CuAAC in Acetonitrile | Azide + Propargylamine, CuI, Et3N, RT, 3 h | 76–82 | Mild conditions, high regioselectivity |

| Microwave-Assisted Synthesis | Azide + Alkyne, CuSO4·5H2O, Sodium Ascorbate, EtOH/H2O, 40–45°C, 1 h | 70–85 | Rapid reaction, simplified purification |

| Azide Preparation from Halide | NaN3, DMF, 70°C, 3 h | 78–85 | Efficient substitution, key intermediate |

| Hydrochloride Salt Formation | HCl in ethanol or ether | Quantitative | Enhances stability and solubility |

Notes on Reaction Mechanism and Optimization

The CuAAC reaction proceeds via a copper(I)-acetylide intermediate that reacts with the azide to form a 1,4-disubstituted 1,2,3-triazole regioisomer exclusively.

Reaction conditions such as solvent choice, copper source, base, and temperature significantly influence yield and purity.

Use of microwave irradiation can reduce reaction times from hours to minutes without compromising yields.

Purification is typically achieved by chromatography or recrystallization, with the hydrochloride salt being isolated as a stable solid.

Chemical Reactions Analysis

Click Chemistry Functionalization

The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form bis-triazole derivatives. This reaction is facilitated by:

-

Conditions : Cu(OAc)₂ (0.2 mmol), sodium ascorbate (0.4 mmol), CH₂Cl₂/H₂O (1:1), room temperature .

-

Outcome : Formation of N-C linked bis-triazoles through reaction with azides.

Example :

text3-(2H-1,2,3-triazol-2-yl)propan-1-amine + Azide → Bis-triazole derivative

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) undergoes nucleophilic substitution with alkyl halides or acylating agents:

| Substrate | Conditions | Product |

|---|---|---|

| Alkyl halides | Polar aprotic solvent (DMF) | Secondary amines |

| Acyl chlorides | Base (Et₃N), room temperature | Amides |

This reactivity is leveraged for synthesizing multifunctional building blocks .

Acid-Base Reactions

The compound forms salts through acid-base interactions:

-

Protonation : The amine group reacts with HCl to stabilize as a hydrochloride salt (pKa ~8–10) .

-

Deprotonation : Under basic conditions (pH >10), the amine releases HCl to regenerate the free base.

Coordination Chemistry

The triazole nitrogen atoms act as ligands for transition metals:

| Metal Salt | Conditions | Complex Type | Application |

|---|---|---|---|

| Zn(OAc)₂ | Ethanol, reflux | Zn(II)-triazole complex | Catalysis |

| Cu(SO₄) | Aqueous medium | Cu(II)-triazole complex | Antimicrobial agents |

Structural Insight :

The triazole ring coordinates via N2 and N3 atoms, forming stable five-membered chelates.

Suzuki-Miyaura Cross-Coupling

The triazole moiety can be functionalized via palladium-catalyzed coupling:

-

Conditions : Pd(OAc)₂ (5 mol%), K₂CO₃, THF/H₂O (3:1), 85–90°C .

-

Substrates : Arylboronic acids (electron-rich or electron-poor).

Mechanism :

-

Oxidative addition of Pd(0) to the triazole-halide bond.

-

Transmetallation with boronic acid.

Oxidation and Reduction

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. Specifically, 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride has been studied for its potential as an antifungal agent. Triazole derivatives are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial in fungal sterol biosynthesis . This inhibition leads to the disruption of cell membrane integrity in fungi.

Anticancer Activity

Recent studies have suggested that triazole-containing compounds may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth by interfering with various cellular pathways . Preliminary data indicate that this compound may enhance the efficacy of existing chemotherapeutic agents.

Neuroprotective Effects

There is emerging evidence that triazoles can exert neuroprotective effects. Research has shown that certain triazole derivatives can mitigate oxidative stress and inflammation in neuronal cells. This property makes them candidates for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Science

Pesticidal Applications

The compound's structural characteristics allow it to function as a pesticide or herbicide. Triazole derivatives are known to affect plant growth regulators and can be used to develop new agrochemicals that enhance crop yield by controlling fungal diseases . Studies have indicated that this compound may be effective against specific plant pathogens.

Plant Growth Enhancement

In addition to its pesticidal properties, this compound has been investigated for its role in promoting plant growth. Triazoles can influence hormonal pathways in plants, potentially leading to improved stress resistance and growth rates under suboptimal conditions .

Materials Science

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel materials. Its ability to form coordination complexes with metals has been explored for developing new catalysts and materials with enhanced properties . Research is ongoing into its use in creating polymers with specific functionalities.

Nanotechnology Applications

In nanotechnology, triazole derivatives are being studied for their potential use in drug delivery systems and as stabilizers for nanoparticles. Their ability to form stable complexes with various metal ions makes them suitable for applications in biosensors and diagnostic tools .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study on Antifungal Activity | Medicinal Chemistry | Demonstrated significant inhibition of fungal growth at low concentrations. |

| Investigation of Anticancer Properties | Cancer Research | Induced apoptosis in specific cancer cell lines; synergistic effects observed with conventional drugs. |

| Research on Plant Growth Promotion | Agricultural Science | Enhanced growth rates under drought conditions; effective against common fungal pathogens. |

| Development of Novel Catalysts | Materials Science | Successfully synthesized metal complexes showing high catalytic activity in organic reactions. |

Mechanism of Action

The mechanism of action of 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to nucleic acids, altering their structure and function. The triazole ring’s ability to coordinate with metal ions also plays a crucial role in its catalytic and antimicrobial activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Based Analogues

a. 1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine Hydrochloride

b. 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride

- Structure : Substituted with a 1,2,4-triazole ring (vs. 1,2,3-triazole) and a methyl group.

- Molecular Formula : C₆H₁₂ClN₅ (MW: 176.65 g/mol) .

- Key Differences: The 1,2,4-triazole isomer alters hydrogen-bonding patterns and electronic distribution.

Oxadiazole-Based Analogues

a. 3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine Hydrochloride

b. 3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine Hydrochloride

- Structure : Similar to the above but substitutes thiophene with furan.

- Molecular Formula : C₉H₁₂ClN₃O₂ (MW: 229.67 g/mol) .

- Key Differences : The furan oxygen increases polarity compared to thiophene, altering solubility and bioavailability.

Imidazole-Based Analogues

3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine

- Structure : Contains a 2-methylimidazole ring.

- Molecular Formula : C₇H₁₃N₃ (MW: 139.20 g/mol; free base) .

- Key Differences: The imidazole’s protonatable nitrogen (pKa ~7) enables pH-dependent solubility and receptor interactions, unlike the non-basic 1,2,3-triazole. The methyl group may reduce metabolic oxidation .

Physicochemical and Pharmacological Comparison

Biological Activity

3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride (CAS No. 4332-69-8) is a compound characterized by its triazole moiety, which is known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

- Molecular Formula : CHClN

- Molecular Weight : 162.62 g/mol

- Melting Point : 124-126 °C

- Purity : ≥95% .

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and biochemical pathways:

- Enzyme Interactions : The triazole ring can form stable complexes with enzymes such as kinases and demethylases, potentially inhibiting or modulating their activity .

- Cell Signaling Modulation : This compound influences cell signaling pathways, particularly those involving kinases, leading to alterations in gene expression and cellular metabolism .

- Cytotoxicity and Selectivity : Research indicates that derivatives of triazole compounds exhibit low cytotoxicity against mammalian cell lines while maintaining high selectivity against certain pathogens .

Antimicrobial Activity

The compound has shown promising antimicrobial properties. A study evaluating various triazole derivatives found that compounds similar to this compound exhibited moderate activity against several bacterial strains including Escherichia coli and Staphylococcus aureus .

Antimalarial Potential

Recent studies have explored the antimalarial properties of triazole derivatives. For instance, compounds containing the triazole structure were synthesized and tested against Plasmodium falciparum, revealing some derivatives with significant antimalarial activity (IC values in the submicromolar range) .

Research Findings and Case Studies

Q & A

Q. What are the optimal synthetic routes for 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride?

The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for 1,4-disubstituted triazole formation. Key steps include reacting a terminal alkyne (e.g., propargyl amine) with an azide under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) in polar solvents (e.g., DMSO/H₂O). Optimize reaction conditions (temperature, catalyst loading) to achieve >95% conversion and minimize regioisomers .

Q. How should researchers characterize the hydrochloride salt form of this compound?

Use a combination of spectroscopic methods:

- ¹H/¹³C NMR to confirm the triazole ring substitution pattern and amine protonation.

- FT-IR to identify N-H stretching (2500–3000 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹).

- X-ray crystallography (if crystalline) to resolve regiochemistry, as demonstrated in azide precursor studies .

Q. What analytical techniques are recommended for assessing purity and stability?

- Reversed-phase HPLC with C18 columns and UV/Vis detection (λ = 210–254 nm) for baseline separation of impurities.

- LC-MS to confirm molecular weight and detect degradation products.

- Reference impurity standards (e.g., Roxatidine-related compounds) for method validation, aligning with ICH guidelines .

Q. What safety precautions are critical when handling this compound?

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of hydrochloride aerosols.

- Follow SDS guidelines for amine hydrochlorides, including emergency rinsing protocols and proper waste disposal .

Q. How can this compound serve as a building block in combinatorial chemistry?

The primary amine and triazole moieties enable diverse derivatization:

- Amine reactions : Acylation, sulfonylation, or reductive amination.

- Triazole modifications : Metal-catalyzed cross-coupling (e.g., Suzuki) or alkylation. Catalogued in building block databases for high-throughput library synthesis .

Advanced Research Questions

Q. How can discrepancies in biological activity data across assay conditions be resolved?

Cross-validate using orthogonal assays (e.g., biochemical vs. cellular). Control for variables like pH, salt form interconversion, and ATP concentration (critical in kinase studies). For example, Syk inhibitor activity varied with ATP levels, requiring buffer standardization .

Q. What strategies improve aqueous solubility for pharmacological studies?

- Salt form optimization : Hydrochloride salts enhance water solubility (e.g., solubility >20 mg/mL in H₂O with gentle warming).

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes for in vivo studies.

- Prodrug design : Esterification of the amine group for enhanced bioavailability .

Q. How does the 2H-triazole tautomer influence reactivity compared to 1H-triazole analogs?

The 2H-triazole’s electronic properties reduce aromatic stabilization, increasing susceptibility to electrophilic substitution. Computational studies (DFT) predict higher reactivity at the N2 position, impacting derivatization efficiency .

Q. What challenges arise in scaling up synthesis while maintaining regioselectivity?

Q. How to design control experiments to confirm the absence of regioisomeric triazole byproducts?

Q. In SAR studies, how does modifying the propan-1-amine chain affect target binding affinity?

Q. What computational methods predict pharmacokinetic properties of this compound?

- Molecular dynamics (MD) : Simulate blood-brain barrier penetration (logP ~1.5–2.5).

- ADMET predictors : Estimate CYP450 inhibition risks and plasma protein binding (e.g., SwissADME).

- Docking studies : Model interactions with kinase ATP-binding pockets .

Methodological Considerations

- Synthesis Troubleshooting : Low yields in final steps may stem from incomplete HCl salt precipitation. Optimize anti-solvent addition (e.g., diethyl ether) and pH control (target pH 4–5) .

- Impurity Profiling : Use gradient elution (0.1% TFA in acetonitrile/water) to resolve structurally similar impurities (e.g., N-alkylated byproducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.